molecular formula C20H24N2O4S B2409870 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-ethoxyphenyl)acetamide CAS No. 946261-21-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2409870
CAS No.: 946261-21-8
M. Wt: 388.48
InChI Key: FBIRYPXGZIMXSY-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-ethoxyphenyl)acetamide is a synthetic small molecule compound of interest in medicinal chemistry and early-stage pharmacological research. Its structure incorporates an acetamide linker, a 1,1-dioxidoisothiazolidine moiety, and a 4-ethoxyphenyl group, features that are commonly investigated for their potential to modulate biological activity in disease models . Research Applications and Value: While the specific research applications for this compound are not yet fully characterized in the public domain, compounds with similar structural elements are frequently explored as potential antiproliferative agents in oncology research . The presence of the acetamide functionality and aromatic systems suggests potential for interaction with various enzymatic targets, which could be valuable in structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns . Mechanism of Action: The precise mechanism of action for this compound has not been established. Future research may aim to identify its molecular target, such as specific kinases or other proteins involved in cell signaling pathways . Researchers are advised to consult the primary scientific literature for any newly published studies on this compound. Note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-18-9-6-16(7-10-18)13-20(23)21-19-14-17(8-5-15(19)2)22-11-4-12-27(22,24)25/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIRYPXGZIMXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound with a complex structure that includes an isothiazolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including:

  • Isothiazolidine moiety : Implicated in various biological interactions.
  • Ethoxyphenyl group : May enhance lipophilicity and bioavailability.
  • Acetamide group : Known for its role in modulating biological activity.

The presence of the 1,1-dioxidoisothiazolidin-2-yl group suggests potential applications in medicinal chemistry, particularly due to its structural characteristics that may confer specific biological activities.

The primary mechanism of action for this compound involves its interaction with key enzymes and receptors:

  • Cyclin-dependent kinase 2 (CDK2) : This compound has been studied for its inhibitory effects on CDK2, an enzyme critical for cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Potential : The ability to inhibit CDK2 suggests that the compound could be developed as a therapeutic agent for cancer treatment. Studies have shown that compounds targeting CDK2 can effectively reduce tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits CDK2 leading to cell cycle arrest
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Study Example

In a study examining the effects of similar compounds on cancer cell lines, researchers found that derivatives with structural similarities to this compound demonstrated significant inhibition of cell proliferation. The results indicated that these compounds could induce apoptosis through the activation of intrinsic pathways involving CDK inhibition.

Q & A

Q. What are the standard synthetic protocols for preparing this acetamide derivative and its analogs?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing intermediates (e.g., substituted maleimides or thioureas) in glacial acetic acid or DMF with potassium carbonate as a base. Reaction progress is monitored by TLC, followed by filtration, washing (water/ethanol), and recrystallization from solvents like ethanol or acetone . For example, describes the synthesis of structurally similar acetamides by reacting chloroacetylated intermediates with benzylidene-thiazolidinedione derivatives under mild conditions.

Q. What spectroscopic techniques validate the structural integrity of this compound?

Key techniques include:

  • IR spectroscopy : Confirms amide C=O stretches (~1667 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.9–7.5 ppm), methyl groups (δ 3.8 ppm for -OCH₃), and acetamide NH signals (δ 9.8 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate the molecular weight .

Q. How is the compound purified post-synthesis?

Purification involves solvent recrystallization (e.g., ethanol, acetone) to remove unreacted precursors and byproducts. highlights isolation via filtration and washing with cold water/ethanol to enhance purity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to test include:

  • Solvent polarity : DMF enhances nucleophilicity in SN2 reactions, while acetic acid may favor acid-catalyzed pathways .
  • Temperature : Extended reflux durations (e.g., 2–6 hours) improve conversion rates but may risk decomposition.
  • Stoichiometry : Excess reagents (e.g., 1.5 mol equivalents of potassium carbonate) drive reactions to completion . Systematic Design of Experiments (DoE) approaches are recommended to balance these factors.

Q. How should researchers resolve spectral discrepancies (e.g., unexpected NMR shifts or IR absorptions)?

Contradictions may arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Cross-verification with 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • HPLC-MS to detect trace impurities or degradation products.
  • Computational modeling (e.g., DFT calculations) to predict and compare spectral data .

Q. What methodologies assess the compound’s biological activity in preclinical models?

outlines hypoglycemic evaluation in Wistar albino mice:

  • Dose-response studies : Administer 10–100 mg/kg orally and monitor blood glucose levels at 0, 1, 3, and 6 hours.
  • Toxicity profiling : Acute toxicity tests (e.g., LD₅₀ determination) and histopathological analysis of liver/kidney tissues.
  • Mechanistic studies : Enzyme inhibition assays (e.g., α-glucosidase) to identify molecular targets .

Q. How do structural modifications influence biological efficacy?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance hypoglycemic activity by improving electron-deficient pharmacophores .
  • Methoxy groups increase lipophilicity, potentially enhancing blood-brain barrier penetration. SAR studies should compare IC₅₀ values across derivatives (e.g., 3a–3i in ) to identify optimal substituents.

Data Contradiction Analysis

  • Synthetic Routes : uses glacial acetic acid under reflux, while employs DMF at room temperature. These differences may reflect trade-offs between reaction speed (reflux) and side-product minimization (mild conditions).
  • Spectral Validation : In , calculated vs. experimental elemental analysis values (e.g., C: 53.1% vs. 54.21%) suggest minor impurities, emphasizing the need for orthogonal characterization.

Q. Methodological Recommendations

  • Prioritize recrystallization over column chromatography for scalability.
  • Use high-field NMR (≥400 MHz) to resolve overlapping aromatic proton signals.
  • For biological assays, include positive controls (e.g., metformin for hypoglycemic studies) to benchmark activity .

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